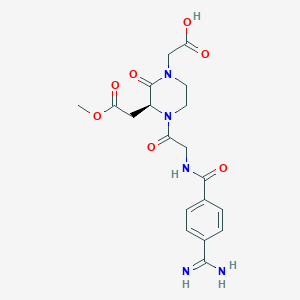

4-(4-Amidinobenzoylglycyl)-3-methoxycarbonyl-2-oxopiperazine-1-acetic acid

Vue d'ensemble

Description

TAK-029 is a potent glycoprotein IIb/IIIa antagonist, developed for its antithrombotic effects. It is designed to inhibit platelet aggregation, which is crucial in the treatment of thrombotic diseases such as acute myocardial infarction, unstable angina, and cerebral thrombosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: TAK-029 is synthesized through the modification of the glycine moiety of a precursor compound. The synthesis involves the creation of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl]acetic acids . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.

Industrial Production Methods: In industrial settings, TAK-029 is produced using a solid-in-oil-in-water emulsion solvent evaporation technique. This method involves the use of copoly(dl-lactic/glycolic)acid microspheres for controlled release . The amorphous form of TAK-029 is preferred for its higher viscosity and better drug entrapment into microspheres, resulting in a well-controlled release profile .

Analyse Des Réactions Chimiques

Types of Reactions: TAK-029 undergoes various chemical reactions, including:

Oxidation: TAK-029 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within TAK-029, altering its activity.

Substitution: TAK-029 can undergo substitution reactions, where specific functional groups are replaced with others to enhance its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various organic reagents depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include modified derivatives of TAK-029 with altered pharmacological properties .

Applications De Recherche Scientifique

TAK-029 has a wide range of scientific research applications:

Mécanisme D'action

TAK-029 exerts its effects by inhibiting the binding of fibrinogen and von Willebrand factor to glycoprotein IIb/IIIa on the surface of platelets. This inhibition prevents platelet aggregation, which is a critical step in the formation of blood clots . The molecular targets involved include the glycoprotein IIb/IIIa receptors, and the pathways affected are those related to platelet activation and aggregation .

Comparaison Avec Des Composés Similaires

- Ticlopidine

- Clopidogrel

- Aspirin

- Prostaglandin E1

- Argatroban

Comparison: TAK-029 is unique in its potent inhibition of platelet aggregation without significantly prolonging bleeding time, unlike some of the other antithrombotic agents . It has shown superior efficacy in inhibiting ex vivo platelet adhesion and thrombus formation compared to ticlopidine, clopidogrel, and aspirin . Additionally, TAK-029’s long-lasting antiplatelet effect suggests it is suitable for once-a-day dosing .

Activité Biologique

4-(4-Amidinobenzoylglycyl)-3-methoxycarbonyl-2-oxopiperazine-1-acetic acid, commonly referred to as TAK-029, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and neuroprotective effects. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies that highlight the compound's efficacy.

Chemical Structure and Properties

TAK-029 is characterized by its complex structure, which includes a piperazine ring and various functional groups that contribute to its biological activity. The molecular formula is , and it exhibits properties that may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of TAK-029 against various tumor cell lines. For instance, a study highlighted its ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The compound demonstrated significant cytotoxicity, with IC50 values indicating potent activity against several cancer types.

Table 1: Cytotoxic Activity of TAK-029 Against Tumor Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |

| A549 (Lung Cancer) | 15.0 | Inhibition of PI3K/Akt pathway |

| HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |

Neuroprotective Effects

TAK-029 has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it inhibits acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic neurotransmission.

Case Study: Neuroprotection in Alzheimer's Models

In a study involving scopolamine-induced memory impairment in rodents, TAK-029 administration resulted in improved cognitive function as measured by the Y-maze test. The compound significantly reduced oxidative stress markers and improved levels of key neurotransmitters.

Table 2: Effects of TAK-029 on Neurotransmitter Levels

| Treatment | Acetylcholine (µg/g) | Malondialdehyde (MDA) Levels (nmol/g) |

|---|---|---|

| Control | 0.75 | 5.2 |

| Scopolamine | 0.30 | 10.5 |

| TAK-029 | 0.65 | 6.0 |

The biological activity of TAK-029 can be attributed to several mechanisms:

- Enzyme Inhibition : TAK-029 acts as an inhibitor of AChE, which is relevant for cognitive enhancement.

- Apoptotic Pathways : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Oxidative Stress Reduction : It exhibits antioxidant properties that mitigate oxidative stress, a significant factor in neurodegeneration.

Future Directions

Further research is warranted to explore the full therapeutic potential of TAK-029. This includes:

- In Vivo Studies : Comprehensive animal studies to assess long-term safety and efficacy.

- Clinical Trials : Initiating human clinical trials to evaluate its effectiveness in treating cancer and neurodegenerative diseases.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

Propriétés

Numéro CAS |

176655-58-6 |

|---|---|

Formule moléculaire |

C19H23N5O7 |

Poids moléculaire |

433.4 g/mol |

Nom IUPAC |

2-[(3S)-4-[2-[(4-carbamimidoylbenzoyl)amino]acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazin-1-yl]acetic acid |

InChI |

InChI=1S/C19H23N5O7/c1-31-16(28)8-13-19(30)23(10-15(26)27)6-7-24(13)14(25)9-22-18(29)12-4-2-11(3-5-12)17(20)21/h2-5,13H,6-10H2,1H3,(H3,20,21)(H,22,29)(H,26,27)/t13-/m0/s1 |

Clé InChI |

CRFQJHNXTNBRQR-ZDUSSCGKSA-N |

SMILES |

COC(=O)CC1C(=O)N(CCN1C(=O)CNC(=O)C2=CC=C(C=C2)C(=N)N)CC(=O)O |

SMILES isomérique |

COC(=O)C[C@H]1C(=O)N(CCN1C(=O)CNC(=O)C2=CC=C(C=C2)C(=N)N)CC(=O)O |

SMILES canonique |

COC(=O)CC1C(=O)N(CCN1C(=O)CNC(=O)C2=CC=C(C=C2)C(=N)N)CC(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TAK 029, TAK029, TAK-029 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.